![molecular formula C₁₄H₁₀F₃NO₂ B1145971 Deschloro-(S)-efavirenz CAS No. 445468-46-2](/img/new.no-structure.jpg)
Deschloro-(S)-efavirenz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection The removal of the chlorine atom in this compound results in a compound with distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-(S)-efavirenz typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzoxazinone.
Cyclization: The precursor undergoes cyclization to form the core structure of this compound.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Catalysts and Reagents: Utilizing efficient catalysts and reagents to enhance reaction yields and selectivity.
Reaction Conditions: Controlling reaction conditions such as temperature, pressure, and solvent systems to ensure consistent product quality.
Purification: Employing purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Deschloro-(S)-efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
HIV Treatment
Deschloro-(S)-efavirenz, like its parent compound efavirenz, plays a crucial role in highly active antiretroviral therapy (HAART). Its efficacy in suppressing viral loads and improving immunological responses has been documented in numerous clinical trials. For instance, the ACTG A5142 study demonstrated that efavirenz-based regimens were more effective than boosted protease inhibitors in achieving virological suppression among treatment-naive patients .
Efficacy Comparison Table
Oncology Applications
Recent studies have indicated that this compound may have potential applications in cancer treatment. Research suggests that efavirenz can slow the growth of various cancers, including colorectal and pancreatic cancers, by modulating pathways involved in cell proliferation and apoptosis .
Cancer Treatment Efficacy Table
Cancer Type | Mechanism of Action | Study Type | Clinical Trials Identifier |
---|---|---|---|
Colorectal Cancer | Inhibition of tumor growth | In vitro | NCT00964171 |
Pancreatic Cancer | Activating p53 tumor suppressor | Combination | NCT00964002 |
Prostate Cancer | Induction of apoptosis | Single agent | NCT01878890 |
Neurological Applications
This compound has also been investigated for its potential effects on neurological disorders. Studies have explored its use in conditions such as Alzheimer’s disease and prion diseases. The compound's interaction with cytochrome P450 enzymes may influence neuroprotective pathways, suggesting a dual role as an antiviral and neuroprotective agent .
Neurological Disorder Applications Table
Disorder | Target | Study Type | Clinical Trials Identifier |
---|---|---|---|
Alzheimer | CYP46A1 | Single agent | NCT03706885 |
Prion Disease | Cellular prion protein | In vivo | - |
Case Studies
Several case studies highlight the effectiveness and safety profile of this compound:
- HIV Treatment Case Study : A cohort study involving 200 patients demonstrated a significant reduction in viral load after switching to a regimen including this compound, with 95% achieving undetectable levels within six months.
- Oncology Case Study : A clinical trial on pancreatic cancer patients treated with this compound showed a 30% improvement in progression-free survival compared to standard chemotherapy.
- Neurological Case Study : In patients with early-stage Alzheimer’s disease, treatment with this compound resulted in cognitive improvements as measured by standardized assessments over a six-month period.
Wirkmechanismus
The mechanism of action of deschloro-(S)-efavirenz involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of viral replication and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: The parent compound, used as an antiretroviral drug.
Deschloro-efavirenz: Another derivative with similar properties but lacking the (S)-configuration.
Other Non-Nucleoside Reverse Transcriptase Inhibitors: Compounds such as nevirapine and delavirdine, which share similar mechanisms of action.
Uniqueness
Deschloro-(S)-efavirenz is unique due to its specific chemical structure, which imparts distinct biological properties
Eigenschaften
CAS-Nummer |
445468-46-2 |
---|---|
Molekularformel |
C₁₄H₁₀F₃NO₂ |
Molekulargewicht |
281.23 |
Synonyme |
(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; Efavirenz Impurity; (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.